molecular formula C6H5F3N2S B13417320 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione CAS No. 657-50-1

6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione

Cat. No.: B13417320
CAS No.: 657-50-1
M. Wt: 194.18 g/mol
InChI Key: LPFRMDWRSJOKFR-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position, a trifluoromethyl group at the 2-position, and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-3,3,3-trifluoropropene with thiourea in the presence of a base, followed by cyclization to form the desired pyrimidine thione .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

    2-Methyl-4-thiopyrimidine: Similar structure but lacks the trifluoromethyl group.

    6-Methyl-2-(trifluoromethyl)pyrimidine: Similar structure but lacks the thione group.

Uniqueness: 6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione is unique due to the presence of both the trifluoromethyl and thione groups, which confer distinct chemical properties and biological activities. The trifluoromethyl group enhances stability and lipophilicity, while the thione group provides a reactive site for further chemical modifications .

Properties

CAS No.

657-50-1

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12)

InChI Key

LPFRMDWRSJOKFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)N=C(N1)C(F)(F)F

Origin of Product

United States

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